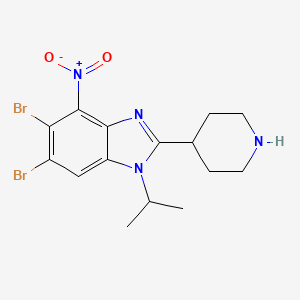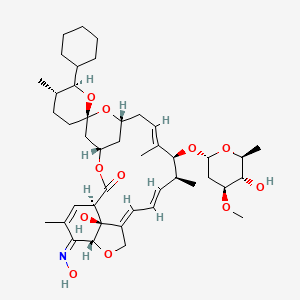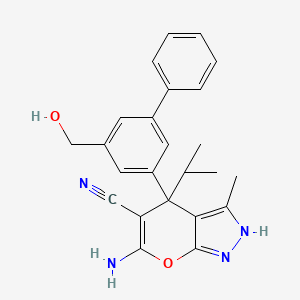
SHIN1
概要
説明
科学的研究の応用
SHIN 1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine hydroxymethyltransferase enzymes.
Biology: Investigated for its effects on cellular metabolism and growth, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially B-cell malignancies.
Industry: Utilized in the development of new drugs targeting serine hydroxymethyltransferase enzymes
作用機序
SHIN 1 exerts its effects by inhibiting the activity of serine hydroxymethyltransferase 1 and 2. These enzymes play a crucial role in the serine and one-carbon metabolism pathways, which are essential for nucleotide synthesis and cellular proliferation. By inhibiting these enzymes, SHIN 1 disrupts the production of nucleotides, leading to a depletion of nucleotide triphosphates and subsequent inhibition of cell growth .
生化学分析
Biochemical Properties
This compound interacts with the enzymes SHMT1 and SHMT2, which are key players in one-carbon (1C) metabolism . These enzymes catalyze the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF . This compound, by inhibiting these enzymes, disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to increase survival in NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) in vivo . Moreover, low dose methotrexate has been found to sensitize Molt4 human T-ALL cells to this compound, and cells rendered methotrexate resistant in vitro show enhanced sensitivity to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes SHMT1 and SHMT2 . These enzymes are involved in the conversion of serine and THF into glycine and 5,10-methylene-THF, a process that is crucial for the provision of 1C units for DNA synthesis . By inhibiting these enzymes, this compound disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
It has been shown that this compound can effectively reduce leukemia burden in the setting of methotrexate resistance .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. It has been shown that this compound increases survival in NOTCH1-driven mouse primary T-ALL in vivo .
Metabolic Pathways
This compound is involved in the one-carbon (1C) metabolic pathway . This pathway, mediated by the folate cofactor, enables cell growth and proliferation by supporting purine and pyrimidine biosynthesis, as well as amino acid homeostasis .
Transport and Distribution
It is known that this compound is a cell-permeable compound .
Subcellular Localization
Given that it targets the enzymes SHMT1 and SHMT2, which have cytosolic and mitochondrial isoforms respectively , it can be inferred that this compound may be localized in both the cytosol and mitochondria of cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SHIN 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyran core and subsequent functionalization to introduce the biphenyl and hydroxymethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SHIN 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
SHIN 1 undergoes various chemical reactions, including:
Oxidation: SHIN 1 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: SHIN 1 can undergo substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of SHIN 1, such as oxides, reduced forms, and substituted compounds .
類似化合物との比較
Similar Compounds
SHMT-IN-2: Another inhibitor of serine hydroxymethyltransferase with similar activity.
Sertraline: Although primarily an antidepressant, it has shown some inhibitory activity against serine hydroxymethyltransferase.
Uniqueness of SHIN 1
SHIN 1 is unique due to its high potency and selectivity for both SHMT1 and SHMT2. It has demonstrated significant activity against cancer cell lines, particularly B-cell malignancies, making it a promising candidate for further development as an anticancer agent .
特性
IUPAC Name |
6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SHIN1?
A1: this compound inhibits both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial serine hydroxymethyltransferase (SHMT2), key enzymes in the folate metabolism pathway, also known as one-carbon (1C) metabolism. [, , , ] This pathway plays a crucial role in providing one-carbon units for various biosynthetic processes, including nucleotide biosynthesis and the generation of cellular antioxidants like glutathione (GSH). [, ]
Q2: How does this compound impact cancer cell growth and survival?
A2: this compound disrupts central carbon metabolism in cancer cells by inhibiting SHMT1/2, leading to a depletion of 1C units. [] This depletion impairs de novo purine synthesis, essential for DNA replication and cell division. [, ] this compound also affects mitochondrial homeostasis, as seen by the accumulation of mitochondrial fission protein DRP1 and mitophagy receptor NIX on mitochondria. []
Q3: How does this compound influence cellular differentiation?
A4: this compound induces the expression of erythropoiesis markers like CD71 and Glycophorin A in cancer cells, including patient-derived CD34+ cells. [, ] This differentiation towards an erythroid lineage is driven by 1C unit depletion and is dependent on autophagy but independent of AMPK activity. [] Supplementation with formate, a 1C unit carrier, or restoration of purine levels can reverse this differentiation. [, ]
Q4: Does this compound demonstrate synergistic effects with other anti-cancer drugs?
A5: Research suggests a synergistic effect between this compound and imatinib, a frontline treatment for chronic myeloid leukemia (CML). [] In patient-derived xenograft models, combining this compound with imatinib reduced the number of therapy-resistant CML leukemic stem cells (LSCs). [] This synergy may stem from this compound's impact on antioxidant defense, particularly by affecting the cellular glutathione pool. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound.
Q6: Is there any available spectroscopic data for this compound?
A6: The provided research abstracts do not mention any specific spectroscopic data for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: The research abstracts do not provide specific details on SAR studies for this compound or the impact of structural modifications on its activity, potency, or selectivity.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: The research abstracts do not contain specific information regarding the ADME profile of this compound.
Q9: What is the in vivo efficacy of this compound?
A10: this compound exhibits anti-tumor efficacy in vitro. [] In vivo, this compound significantly impaired tumor formation in CML cell line xenograft models. [] Additionally, a related compound, SHIN2, demonstrated in vivo efficacy against tumor xenografts. []
Q10: How effective is this compound in inhibiting SHMT activity in cellular assays?
A11: While specific data is not provided, research indicates that this compound effectively inhibits both SHMT1 and SHMT2, leading to significant downstream metabolic effects in various cancer cell lines, including CML and rhabdomyosarcoma. [, , ]
Q11: Has this compound been tested in any animal models of cancer?
A12: Yes, this compound effectively reduced tumor formation in CML cell line xenograft models, demonstrating its in vivo anti-tumor activity. []
Q12: Are there known mechanisms of resistance to this compound?
A13: One study revealed that high SHMT2 expression, particularly due to gene amplification, reduced the sensitivity of rhabdomyosarcoma cells to this compound. [] This finding suggests that SHMT2 amplification could be a potential mechanism of resistance to this compound.
Q13: Does cross-resistance exist between this compound and other anti-cancer agents?
A14: Interestingly, while high SHMT2 expression conferred resistance to this compound, it increased sensitivity to pemetrexed, an inhibitor of the folate cycle. [] This finding indicates a complex relationship between SHMT2 levels and responses to different folate metabolism inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
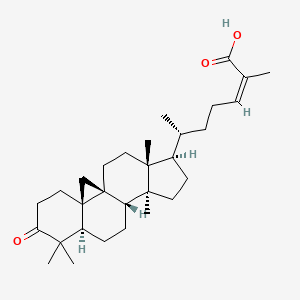

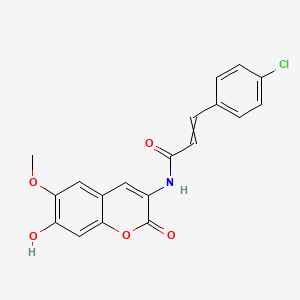
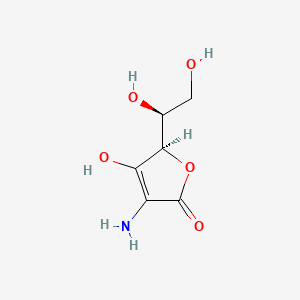
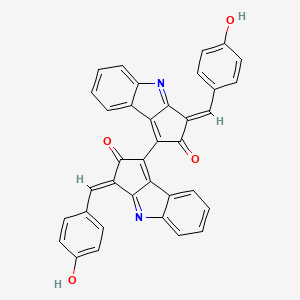
![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
